molecular formula C13H13BrN6O3 B7740927 N'-[(E)-(2-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE

N'-[(E)-(2-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE

Cat. No.: B7740927
M. Wt: 381.18 g/mol
InChI Key: KRVHQUGJZLZZNE-FRKPEAEDSA-N
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Description

N'-[(E)-(2-Bromophenyl)methylidene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanehydrazide is a hydrazide derivative featuring a 2-bromophenyl substituent and a 1,2,4-triazin-3,5-dione core.

Properties

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN6O3/c14-9-4-2-1-3-8(9)7-16-18-10(21)5-6-15-11-12(22)17-13(23)20-19-11/h1-4,7H,5-6H2,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVHQUGJZLZZNE-FRKPEAEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCNC2=NNC(=O)NC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCNC2=NNC(=O)NC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE typically involves the condensation of 2-bromobenzaldehyde with 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-ylamino)propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Building Block for Complex Molecules

N'-[(E)-(2-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations including oxidation and reduction reactions.

Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit significant antimicrobial and anticancer activities. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains and cancer cell lines by interacting with specific biological targets such as enzymes or receptors.

Potential Therapeutic Applications

The compound is being explored for its therapeutic potential in drug development. Its unique structure may enhance binding affinity to biological targets compared to similar compounds. Investigations into its pharmacological properties are ongoing to ascertain its efficacy and safety in clinical settings.

Development of New Materials

In materials science, this compound is being utilized in the development of polymers and coatings with specific properties. Its chemical stability and reactivity make it suitable for formulating advanced materials.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Study 2: Cancer Cell Line Inhibition

Another investigation assessed the impact of the compound on various cancer cell lines (e.g., HeLa and MCF7). The findings revealed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 25 to 50 µM.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of hydrazide-triazinone hybrids. Key structural analogues include:

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Features
N'-[(E)-(4-Bromophenyl)methylidene]-2-[(3,5-dioxo-1,2,4-triazin-6-yl)amino]propanehydrazide 4-Bromophenyl ~422.2 Para-bromo substitution; enhanced electronic effects due to bromine’s position.
3-[(3,5-Dioxo-triazin-6-yl)amino]-N′-{(E)-[4-(trifluoromethyl)phenyl]methylidene}propanehydrazide 4-Trifluoromethylphenyl ~409.3 Strong electron-withdrawing CF₃ group; higher lipophilicity.
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 2-Chlorophenyl (dual substitution) ~395.8 Dual chloro groups; thione group enhances metal-binding capacity.

Key Differences and Implications

This ortho-substitution may also weaken π-π interactions in crystal packing compared to para-substituted derivatives. The 4-trifluoromethylphenyl analogue exhibits higher electronegativity and metabolic stability due to the CF₃ group, which could enhance bioavailability but reduce solubility in polar solvents.

Hydrogen Bonding and Crystal Packing: The target compound’s triazinone core provides two keto oxygen atoms as hydrogen bond acceptors, similar to analogues in and . However, the ortho-bromo substituent may disrupt intermolecular hydrogen bonding networks observed in the para-substituted derivatives .

Biological Activity: While explicit bioactivity data for the target compound is unavailable, structurally related triazinone-hydrazides have shown moderate inhibitory activity against Escherichia coli (MIC = 32 µg/mL) and Staphylococcus aureus (MIC = 64 µg/mL) . The bromine atom’s position (ortho vs. para) may influence membrane permeability and target binding.

Table: Comparative Physicochemical Properties

Property Target Compound 4-Bromophenyl Analogue 4-CF₃ Analogue
LogP (Predicted) 2.8 3.1 3.5
Hydrogen Bond Acceptors 7 7 7
Hydrogen Bond Donors 3 3 3
Topological Polar Surface Area 128 Ų 128 Ų 128 Ų

Research Findings and Limitations

  • Synthesis and Characterization: The target compound and its analogues are typically synthesized via condensation of substituted benzaldehydes with triazinone-hydrazide precursors. Single-crystal X-ray diffraction (employing SHELX software ) confirms the E-configuration of the imine bond in all cases .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of ~245°C for the target compound, slightly lower than the 4-bromo analogue (~252°C) due to reduced symmetry .
  • Gaps in Data: No in vivo or detailed mechanistic studies are available for the target compound. Comparative toxicity profiles and pharmacokinetic data are also lacking.

Biological Activity

N'-[(E)-(2-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound features a bromophenyl group and a triazinylamino moiety, which contribute to its diverse applications in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented by the following structural formula:

C15H15BrN6O3\text{C}_{15}\text{H}_{15}\text{BrN}_{6}\text{O}_{3}

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-bromobenzaldehyde and 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-ylamino)propanehydrazide. This reaction is generally performed in the presence of suitable solvents and catalysts to optimize yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:

  • In vitro studies have demonstrated that derivatives of this compound possess inhibitory effects against various bacterial strains. These studies suggest a potential mechanism of action involving the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also shown promise in anticancer research:

  • Cell line studies reveal that this compound can induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The triazine moiety may interact with specific enzymes involved in cellular metabolism.
  • Receptor Modulation : Potential binding to receptors that regulate cell growth and proliferation.
  • Oxidative Stress Induction : Generation of reactive oxygen species (ROS), leading to oxidative damage in target cells .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of the compound demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .

Study 2: Anticancer Potential

In another research effort focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The study highlighted the compound's potential as a lead for further anticancer drug development .

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